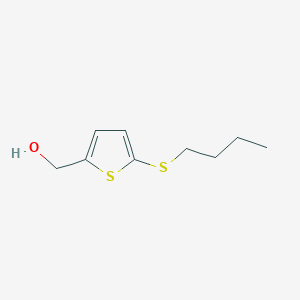

2-Thiophenemethanol, 5-(butylthio)-

Description

2-Thiophenemethanol, 5-(butylthio)- is a thiophene derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a butylthio (-S-C4H9) substituent at the 5-position of the thiophene ring.

Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable substituents . For example, 2-thiophenemethanol (without the butylthio group) has been oxidized to 2-thiophenecarboxaldehyde using immobilized laccase (Lac)/TEMPO systems, highlighting its utility in synthesizing thiocarbonyl intermediates .

Properties

CAS No. |

100144-46-5 |

|---|---|

Molecular Formula |

C9H14OS2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

(5-butylsulfanylthiophen-2-yl)methanol |

InChI |

InChI=1S/C9H14OS2/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,10H,2-3,6-7H2,1H3 |

InChI Key |

VHERGGWIFGOONM-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC=C(S1)CO |

Canonical SMILES |

CCCCSC1=CC=C(S1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-Thiophenemethanol, 5-(butylthio)- with structurally related compounds:

Key Observations :

- The butylthio group introduces steric bulk and electron-donating effects, which may slow oxidation kinetics compared to unsubstituted 2-thiophenemethanol.

- Compounds with multiple sulfur substituents (e.g., 5-(butylthio)-4-(2-hydroxyethylthio)pentanoic acid) exhibit dynamic reactivity, undergoing substitution or addition reactions depending on the nucleophile (thiols vs. disulfides) .

Reactivity and Catalytic Behavior

- Oxidation Reactions: Unsubstituted 2-thiophenemethanol is efficiently oxidized to its aldehyde form using TEMPO-mediated electrooxidation (94% conversion) . The 5-(butylthio) variant is expected to show reduced reactivity due to steric hindrance, though this requires experimental validation.

- Sulfur-Specific Reactivity: Vinyl dithioethers (e.g., 4,5-bis(butylthio)pent-4-enoic acid) retain double-bond reactivity, undergoing substitution with thiols or disulfides under UV light . This suggests that the butylthio group in 2-Thiophenemethanol, 5-(butylthio)- may participate in similar dynamic covalent chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.